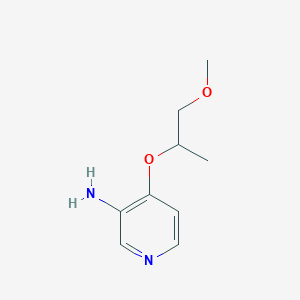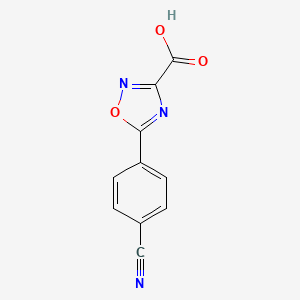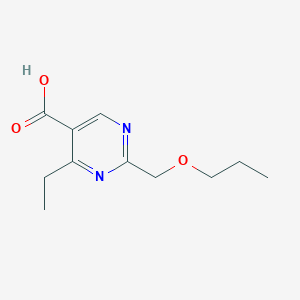
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its ethyl and propoxymethyl substituents at positions 4 and 2, respectively, and a carboxylic acid group at position 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with appropriate alkylating agents. For instance, the reaction of 4-ethylpyrimidine with propoxymethyl chloride under basic conditions can yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The ethyl and propoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: This compound has a methylthio group instead of a propoxymethyl group.
2-(Methoxymethyl)pyrimidine-5-carboxylic acid: This compound has a methoxymethyl group instead of a propoxymethyl group.
Uniqueness
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific substituents, which can impart distinct chemical and biological properties. The presence of the propoxymethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
4-ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-16-7-10-12-6-8(11(14)15)9(4-2)13-10/h6H,3-5,7H2,1-2H3,(H,14,15) |
InChIキー |
LPJWYURCASJLJX-UHFFFAOYSA-N |
正規SMILES |
CCCOCC1=NC=C(C(=N1)CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)

![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)
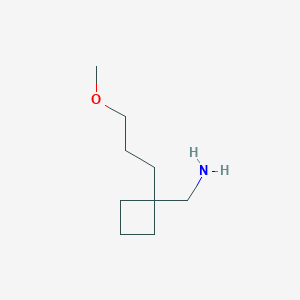

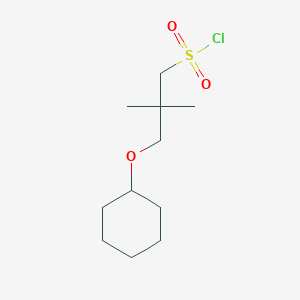



![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
